Methylsulfonylacetonitrile
Overview
Description
Methylsulfonylacetonitrile, with the chemical formula CH3SO2CH2CN , is an organic compound that belongs to the class of aliphatic nitriles. It is characterized by the presence of a sulfonyl group attached to an acetonitrile moiety. This compound is known for its utility in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
(Methylsulfonyl)acetonitrile is a chemical compound with the formula CH3SO2CH2CN It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be the reactants in these synthetic processes.
Mode of Action
Given its use in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It has been used in the synthesis of substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution in biological systems
Result of Action
Its primary use is in the synthesis of other compounds , so its effects would likely be related to the properties of these resultant compounds.
Action Environment
The action of (Methylsulfonyl)acetonitrile can be influenced by various environmental factors. For instance, its solubility in water could affect its behavior in aqueous environments Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfonylacetonitrile can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: Methylsulfonylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted sulfonyl compounds
- Sulfonic acids
- Primary amines
Scientific Research Applications
Methylsulfonylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- (Phenylsulfonyl)acetonitrile
- Methanesulfonylacetonitrile
- Ethyl (methylsulfonyl)acetate
Comparison: Methylsulfonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct reactivity and bioactivity. Compared to (Phenylsulfonyl)acetonitrile, it has a simpler aliphatic structure, making it more versatile in certain synthetic applications. Methanesulfonylacetonitrile, on the other hand, lacks the nitrile group, which limits its utility in reactions requiring this functional group .
Properties
IUPAC Name |
2-methylsulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRKCAZUSJCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177280 | |
Record name | Mesylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-42-2 | |
Record name | (Methylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2274-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2274-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MESYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5U7X5ZYL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (methylsulfonyl)acetonitrile in the synthesis of Apremilast?
A: (Methylsulfonyl)acetonitrile serves as a crucial starting material in the synthesis of Apremilast. [] The process involves a Grignard reaction where (methylsulfonyl)acetonitrile reacts with 4-methoxy-3-ethoxy phenylmagnesium bromide. This reaction forms a precursor molecule that undergoes hydrolysis and reduction to yield (R,S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonyl ethylamine. This intermediate is then further processed, ultimately leading to the formation of Apremilast.
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